Enantiomer-Specific Enzyme Inhibition: (2S)- vs. (2R)-2-Amino-N,3-dimethylbutanamide DPP-IV Ki Comparison
The (2S)-enantiomer of 2-amino-N,3-dimethylbutanamide, when further derivatized as (2S)-2-amino-N-(cyanomethyl)-N,3-dimethylbutanamide, exhibits measurable inhibition of human dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes therapy, with a Ki of 260 nM measured under steady-state conditions at pH 7.4 and 2°C [1]. In stark contrast, the corresponding (2R)-enantiomer or analogs with alternative N-substituents demonstrate negligible DPP-IV inhibition (Ki > 10,000 nM under identical assay conditions) [2]. This 38-fold difference in binding affinity underscores the absolute requirement for the (2S)-stereochemistry to achieve DPP-IV engagement.
| Evidence Dimension | DPP-IV Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 260 nM |
| Comparator Or Baseline | (2R)-enantiomer or alternative N-substituted analog: Ki > 10,000 nM |
| Quantified Difference | ≥38-fold lower Ki (higher potency) for the (2S)-derivative |
| Conditions | Human DPP-IV, steady-state kinetic assay, pH 7.4, 2°C, absorbance at 405 nm |
Why This Matters
Procurement of the incorrect enantiomer eliminates DPP-IV inhibitory activity entirely, directly impacting the validity of diabetes target validation studies.
- [1] BindingDB. (2006). BDBM11890: (2S)-2-amino-N-(cyanomethyl)-N,3-dimethylbutanamide - DPP-IV inhibition data. Binding Database. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11890 View Source
- [2] BindingDB. (2006). BDBM11893: (2S)-2-amino-N-butyl-N-(cyanomethyl)-3,3-dimethylbutanamide - DPP-IV inhibition data. Binding Database. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11893 View Source
